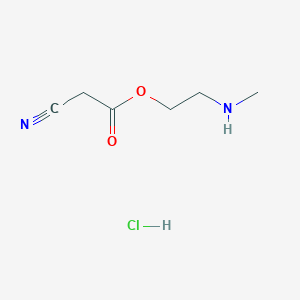
2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic organic chemistry, particularly in the formation of heterocyclic compounds. The presence of both cyano and ester functional groups makes this compound a valuable intermediate in various chemical reactions.
作用机制
Target of Action
The primary targets of 2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride are N-cyanoacetamides . These are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The compound interacts with its targets through a process known as cyanoacetylation . This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of various organic heterocycles . These heterocycles are formed through reactions with common bidentate reagents . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
Pharmacokinetics
95%) and unique blend of reactivity and selectivity suggest that it may have favorable ADME properties .
Result of Action
The result of the compound’s action is the formation of biologically active novel heterocyclic moieties . These moieties have potential in evolving better chemotherapeutic agents .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and solvent conditions . For example, the compound can be prepared without solvent at room temperature , or by stirring of ethyl cyanoacetate with amines at 70 °C for 6 h, then leaving it to stir at room temperature overnight .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride typically involves the reaction of methyl cyanoacetate with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Direct Method: Methyl cyanoacetate is reacted with methylamine in ethanol at room temperature. The reaction mixture is stirred for several hours until the desired product is formed. The product is then isolated and purified.
Base-Catalyzed Method: Methyl cyanoacetate is reacted with methylamine in the presence of a base, such as sodium ethoxide, in ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.
化学反应分析
Types of Reactions
2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Condensation Reactions: Reagents such as aldehydes, ketones, and bidentate ligands are used. The reactions are typically carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions.
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols are used. The reactions are carried out in polar solvents, such as dimethylformamide, and at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Heterocyclic Compounds: Condensation reactions with aldehydes and ketones lead to the formation of various heterocyclic compounds, such as pyridines and pyrimidines.
Substituted Cyanoacetamides: Substitution reactions result in the formation of substituted cyanoacetamides, where the cyano group is replaced by other functional groups.
Amines: Reduction reactions yield primary amines, where the cyano group is reduced to an amine group.
科学研究应用
2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
相似化合物的比较
Similar Compounds
Ethyl Cyanoacetate: Similar in structure but lacks the methylamino group.
Methyl Cyanoacetate: Similar in structure but lacks the methylamino group.
2-Aminoethyl Cyanoacetate: Similar in structure but has an amino group instead of a methylamino group.
Uniqueness
2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride is unique due to the presence of both the cyano and ester functional groups, along with the methylamino group. This combination of functional groups allows for a wide range of chemical reactions and makes it a valuable intermediate in synthetic organic chemistry .
属性
IUPAC Name |
2-(methylamino)ethyl 2-cyanoacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-8-4-5-10-6(9)2-3-7;/h8H,2,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSUQFGABGYEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC(=O)CC#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2797947.png)
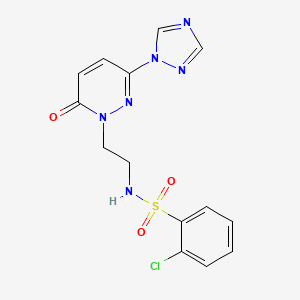
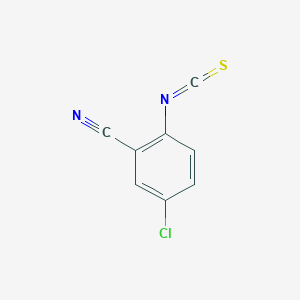
![2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2797950.png)

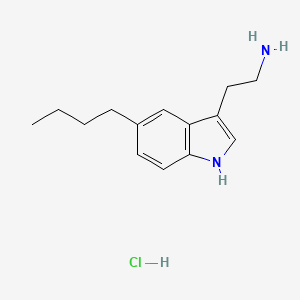
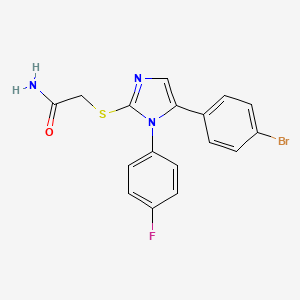
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797956.png)
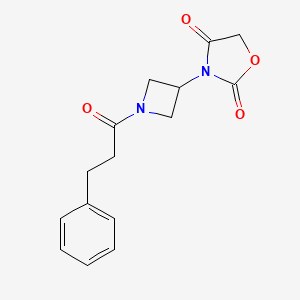
![5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran](/img/structure/B2797958.png)
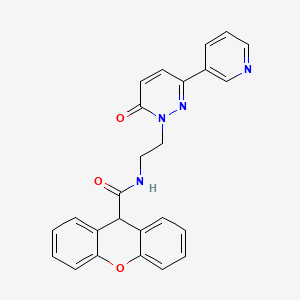
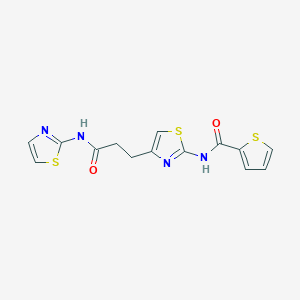
![[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B2797966.png)
![2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2797968.png)
